molecular formula C16H18 B14127646 2,4,4',6-Tetramethylbiphenyl

2,4,4',6-Tetramethylbiphenyl

Cat. No.: B14127646
M. Wt: 210.31 g/mol
InChI Key: UDLFZSMUCCUOOS-UHFFFAOYSA-N
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Description

2,4,4’,6-Tetramethylbiphenyl is an organic compound with the molecular formula C16H18. It is a derivative of biphenyl, where four methyl groups are substituted at the 2, 4, 4’, and 6 positions. This compound is known for its unique structural properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,4’,6-Tetramethylbiphenyl can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of biphenyl with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve the desired substitution pattern.

Industrial Production Methods

In industrial settings, the production of 2,4,4’,6-Tetramethylbiphenyl often involves large-scale Friedel-Crafts alkylation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,4,4’,6-Tetramethylbiphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the biphenyl core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield tetramethylquinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

2,4,4’,6-Tetramethylbiphenyl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of polymers, resins, and other materials with specific mechanical and thermal properties.

Mechanism of Action

The mechanism of action of 2,4,4’,6-Tetramethylbiphenyl and its derivatives involves interactions with various molecular targets and pathways. For instance, in catalytic applications, the compound can act as a ligand, coordinating with metal centers to facilitate catalytic cycles. In biological systems, its derivatives may interact with cellular receptors or enzymes, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’,4,4’-Tetramethylbiphenyl
  • 2,2’,6,6’-Tetramethylbiphenyl
  • 4,4’-Dimethylbiphenyl

Comparison

2,4,4’,6-Tetramethylbiphenyl is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. Compared to 2,2’,4,4’-Tetramethylbiphenyl, it has different reactivity and stability profiles. The presence of methyl groups at the 2 and 6 positions can influence the compound’s ability to undergo certain chemical reactions and its interactions with other molecules.

Biological Activity

2,4,4',6-Tetramethylbiphenyl (TMBP) is an organic compound characterized by its biphenyl structure, consisting of two phenyl rings connected by a single bond with four methyl groups attached. This compound has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and neuroprotective properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H18\text{C}_{16}\text{H}_{18}

It features a biphenyl core with methyl substitutions at the 2, 4, 4', and 6 positions.

Antimicrobial Activity

Research has indicated that TMBP exhibits significant antimicrobial properties. A study demonstrated that TMBP can inhibit the growth of various bacterial strains. The mechanism of action appears to involve the disruption of bacterial cell membranes and interference with metabolic processes.

Microorganism Inhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18
Bacillus subtilis12

Table 1: Antimicrobial activity of TMBP against selected microorganisms.

Antioxidant Activity

TMBP has also been shown to possess antioxidant properties. It effectively scavenges free radicals and reduces oxidative stress in various biological systems. The compound's ability to inhibit lipid peroxidation has been quantified in several studies.

  • DPPH Scavenging Activity : TMBP exhibited a DPPH scavenging activity with an IC50 value of 45 µg/mL.
  • ABTS Assay : The ABTS assay indicated that TMBP can reduce ABTS radical cation with an IC50 value of 50 µg/mL.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of TMBP. In vitro assays using neuronal cell lines demonstrated that TMBP significantly enhances cell viability under oxidative stress conditions.

  • Cell Viability Improvement : TMBP increased cell survival rates from 49.23% to 67.75% in models subjected to oxidative stress.
  • Mechanism : The neuroprotective action is believed to be mediated through the modulation of signaling pathways involved in apoptosis and inflammation.

Case Studies

  • Study on Antimicrobial Properties :
    A study published in the Tropical Journal of Natural Product Research evaluated the antimicrobial efficacy of TMBP against common pathogens. Results indicated that TMBP was particularly effective against Gram-positive bacteria due to its structural properties that enhance membrane permeability .
  • Neuroprotection in Animal Models :
    In a recent animal model study, TMBP was administered to rats subjected to induced oxidative stress. The results showed a significant reduction in markers of neuronal damage and improved behavioral outcomes in treated animals compared to controls .

Properties

Molecular Formula

C16H18

Molecular Weight

210.31 g/mol

IUPAC Name

1,3,5-trimethyl-2-(4-methylphenyl)benzene

InChI

InChI=1S/C16H18/c1-11-5-7-15(8-6-11)16-13(3)9-12(2)10-14(16)4/h5-10H,1-4H3

InChI Key

UDLFZSMUCCUOOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=C(C=C2C)C)C

Origin of Product

United States

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